molecular formula C10H6F7NO B1664456 Heptafluorobutyranilide CAS No. 336-61-8

Heptafluorobutyranilide

Cat. No.: B1664456
CAS No.: 336-61-8
M. Wt: 289.15 g/mol
InChI Key: AFGARRAOIQHNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptafluorobutyranilide is a chemical compound with the molecular formula C10H6F7NO and a molecular weight of 289.15 g/mol It is known for its unique structure, which includes seven fluorine atoms attached to a butyranilide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluorobutyranilide can be synthesized through the reaction of heptafluorobutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Heptafluorobutyranilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Heptafluorobutyranilide has several applications in scientific research:

Mechanism of Action

The mechanism by which heptafluorobutyranilide exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its fluorinated structure allows it to form strong interactions with these targets, influencing their activity and function. The pathways involved often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

  • Heptafluorobutyric acid
  • Heptafluorobutyramide
  • Heptafluorobutyryl chloride

Comparison: Heptafluorobutyranilide is unique due to its anilide structure, which distinguishes it from other heptafluorobutyric acid derivatives. This structure imparts different chemical reactivity and biological activity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGARRAOIQHNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187299
Record name Heptafluorobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-61-8
Record name AI 3-18011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: FXFFXFFXFFVMR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptafluorobutyranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTAFLUOROBUTYRANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH26UK9AJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptafluorobutyranilide
Reactant of Route 2
Reactant of Route 2
Heptafluorobutyranilide
Reactant of Route 3
Reactant of Route 3
Heptafluorobutyranilide
Reactant of Route 4
Reactant of Route 4
Heptafluorobutyranilide
Reactant of Route 5
Reactant of Route 5
Heptafluorobutyranilide
Reactant of Route 6
Reactant of Route 6
Heptafluorobutyranilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.